molecular formula C14H17ClN6O2 B11260406 N~4~-(3-chlorophenyl)-N~2~,N~2~-diethyl-5-nitropyrimidine-2,4,6-triamine

N~4~-(3-chlorophenyl)-N~2~,N~2~-diethyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11260406
M. Wt: 336.78 g/mol
InChI Key: DEIRHYNEIFVJCS-UHFFFAOYSA-N
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Description

N4-(3-CHLOROPHENYL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a 3-chlorophenyl group, diethyl groups, and a nitro group attached to the pyrimidine ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLOROPHENYL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with 3-chloroaniline under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be integral to the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLOROPHENYL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride, potassium carbonate

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

Scientific Research Applications

N4-(3-CHLOROPHENYL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(3-CHLOROPHENYL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • N4-(3-chlorophenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
  • N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine

Uniqueness

N4-(3-CHLOROPHENYL)-N2,N2-DIETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific substitution pattern and the presence of both diethyl and nitro groups, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .

Properties

Molecular Formula

C14H17ClN6O2

Molecular Weight

336.78 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-2-N,2-N-diethyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H17ClN6O2/c1-3-20(4-2)14-18-12(16)11(21(22)23)13(19-14)17-10-7-5-6-9(15)8-10/h5-8H,3-4H2,1-2H3,(H3,16,17,18,19)

InChI Key

DEIRHYNEIFVJCS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N

Origin of Product

United States

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